molecular formula C5H5NO4 B15223094 Methyl 4-hydroxyisoxazole-5-carboxylate

Methyl 4-hydroxyisoxazole-5-carboxylate

Cat. No.: B15223094
M. Wt: 143.10 g/mol
InChI Key: ABJIVGWREYWZMT-UHFFFAOYSA-N
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Description

Methyl 4-hydroxyisoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-hydroxyisoxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of hydroxylamine hydrochloride with β-ketoesters under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the isoxazole ring. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and isopropanol, with the reaction being carried out at elevated temperatures, often under microwave irradiation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as copper (I) or ruthenium (II) may be employed to facilitate the cycloaddition reactions, although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxyisoxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-hydroxyisoxazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-hydroxyisoxazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydroxyl and carboxylate groups play crucial roles in forming hydrogen bonds and electrostatic interactions with the target molecules, stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Methyl 4-hydroxyisoxazole-5-carboxylate can be compared with other isoxazole derivatives such as:

  • Methyl 3-hydroxyisoxazole-5-carboxylate
  • Methyl 4-aminoisoxazole-5-carboxylate
  • Methyl 4-methylisoxazole-5-carboxylate

Uniqueness

The presence of both hydroxyl and carboxylate groups in this compound imparts unique chemical reactivity and biological activity compared to its analogs. This dual functionality allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various applications .

Properties

Molecular Formula

C5H5NO4

Molecular Weight

143.10 g/mol

IUPAC Name

methyl 4-hydroxy-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C5H5NO4/c1-9-5(8)4-3(7)2-6-10-4/h2,7H,1H3

InChI Key

ABJIVGWREYWZMT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=NO1)O

Origin of Product

United States

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